1-(4-Iodo-3-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11IO2 It is a derivative of acetophenone, where the phenyl ring is substituted with iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-3-methoxyphenyl)propan-2-one typically involves the iodination of 3-methoxyacetophenone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position relative to the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Reduction: Sodium borohydride, methanol, and water.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-(4-amino-3-methoxyphenyl)propan-2-one.
Oxidation: 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one.
Reduction: 1-(4-Iodo-3-methoxyphenyl)propan-2-ol.
Scientific Research Applications
1-(4-Iodo-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine and methoxy groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Similar structure but with a hydroxyl group instead of an iodine atom.
1-(4-Methoxyphenyl)propan-2-one: Lacks the iodine substitution.
1-(4-Iodo-3-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(4-Iodo-3-methoxyphenyl)propan-2-one is unique due to the presence of both iodine and methoxy groups, which can significantly influence its reactivity and potential applications. The iodine atom provides a site for further functionalization, while the methoxy group can affect its electronic properties and solubility.
Properties
Molecular Formula |
C10H11IO2 |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
1-(4-iodo-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IO2/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
HWHCCWCDOQQCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.